molecular formula C12H19NO4 B15057612 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B15057612
M. Wt: 241.28 g/mol
InChI Key: ZABCRTNBUJAXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid (CAS: 1250994-19-4) is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes . Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.28 g/mol), with a carboxylic acid substituent at the 6-position of the bicyclic core. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting viral entry inhibitors and other therapeutic agents .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABCRTNBUJAXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[3.1.0]hexane structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step protects the amine group in the bicyclic structure.

    Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups in the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity towards its targets. The exact molecular pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations in Bicyclic Cores

The azabicyclo[3.1.0]hexane scaffold distinguishes the target compound from analogs with larger or differently strained ring systems:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclic Core Key Substituents References
Target Compound 1250994-19-4 C₁₂H₁₉NO₄ 241.28 [3.1.0]hexane 6-Acetic acid, Boc-protected N
2-(3-Boc-3-azabicyclo[3.2.1]octan-8-yl)acetic acid 1250996-75-8 C₁₄H₂₃NO₄ 269.34 [3.2.1]octane 8-Acetic acid, Boc-protected N
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid 2725790-96-3 Not reported Not reported [3.1.1]heptane 6-Acetic acid, Boc-protected N
3-Boc-3-azabicyclo[3.3.1]nonan-9-yl acetic acid Discontinued C₁₄H₂₃NO₄ 269.34 [3.3.1]nonane 9-Acetic acid, Boc-protected N

Key Observations :

  • Spatial Arrangement : The [3.1.1]heptane analog () offers a less strained but more rigid structure, which may influence binding affinity in biological targets .

Substituent and Functional Group Variations

The position and nature of substituents significantly alter physicochemical and pharmacological properties:

Compound Name Substituent Position Functional Group Biological Relevance References
Target Compound 6-position Acetic acid Enhances hydrophilicity; potential for ionic interactions
N-(3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-oxoacetamide derivatives 6-position Oxoacetamide HIV-1 entry inhibitors (IC₅₀: <100 nM)
exo-6-Amino-3-Boc-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-position Amino, Boc-protected Intermediate for peptide mimetics
3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 6-position Carboxylic acid Similar to target compound; used in CDMO services

Key Observations :

  • Acetic Acid vs. Oxoacetamide : The acetic acid group in the target compound improves water solubility compared to lipophilic oxoacetamide derivatives, which exhibit potent antiviral activity .
  • Amino Derivatives: Exo-6-amino analogs () are precursors for prodrugs, leveraging the Boc group for controlled amine deprotection .

Key Observations :

  • endo vs. exo Isomers : The endo-(6R) configuration (target compound) is thermodynamically favored in synthesis, while exo-(6S) isomers may exhibit divergent binding profiles .
  • Synthetic Scalability : Pd/C-catalyzed hydrogenation () offers high yields (>95%) for Boc-protected intermediates .

Biological Activity

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid, also known by its CAS number 927679-54-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a bicyclic structure which is significant for its biological interactions.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to the azabicyclo[3.1.0]hexane framework, including this compound. A notable study screened various derivatives for antiproliferative activity against several cancer cell lines:

Cell LineIC₅₀ (μM)
K562 (Human erythroleukemia)4.2 - 24.1
Jurkat (T lymphocyte)4.2 - 24.1
HeLa (Cervical carcinoma)4.2 - 24.1
CT26 (Mouse colon carcinoma)4.2 - 24.1
Vero (African green monkey kidney epithelial)4.2 - 24.1

The compounds exhibited significant effects on cell cycle distribution, particularly inducing apoptosis in HeLa and CT26 cells, as evidenced by the accumulation of cells in the SubG1 phase and morphological changes observed via confocal microscopy .

The observed biological activity is attributed to the compound's ability to disrupt actin filaments in treated cells, leading to reduced cell motility and altered cellular morphology. Specifically, the presence of filopodium-like membrane protrusions decreased significantly post-treatment, indicating a potential mechanism for inhibiting cancer cell invasion and metastasis .

Case Studies

In vivo studies were conducted using Balb/C mice to assess the impact of related compounds on tumor growth dynamics. The results indicated a marked reduction in tumor size and growth rate when treated with derivatives of the azabicyclo[3.1.0]hexane framework, suggesting promising therapeutic applications in oncology .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound is classified with several hazard statements indicating potential irritant effects and toxicity upon exposure:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves sequential hydrogenation and deprotection steps. For example, Pd/C-catalyzed hydrogenation under H₂ (1 atm) in methanol can reduce intermediates like exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane to yield bicyclic amine derivatives . Subsequent Boc deprotection is achieved using HCl (2N in EtOAc), followed by neutralization with NaOH to isolate the free amine . The acetic acid moiety may be introduced via alkylation or coupling reactions, though specific steps for the target compound require optimization of solvent systems and stoichiometry.

Q. Which spectroscopic techniques are essential for characterizing intermediates and the final compound?

  • Methodological Answer :

  • 1H-NMR and 13C-NMR : Critical for confirming the bicyclo[3.1.0]hexane core structure and substituent positions. For example, exo-6-amino derivatives show distinct shifts for bridgehead protons (e.g., δ 1.2–2.8 ppm) and tert-butyl groups (δ 1.4 ppm) .
  • IR Spectroscopy : Identifies functional groups like carbonyls (Boc group: ~1680–1720 cm⁻¹) and amines (N-H stretches: ~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for Boc-protected intermediates .

Q. How is the tert-butoxycarbonyl (Boc) group strategically utilized in the synthesis?

  • Methodological Answer : The Boc group serves as a temporary protective moiety for the amine during synthesis. It is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., Et₃N in THF) and removed using acidic conditions (e.g., HCl in EtOAc or TFA in DCM). This prevents undesired side reactions during hydrogenation or alkylation steps .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the bicyclo[3.1.0]hexane core?

  • Methodological Answer : Stereoselectivity is controlled via reaction geometry and catalyst choice. For example, Pd/C hydrogenation of cyclopropane precursors favors exo-product formation due to steric hindrance on the endo face . Computational modeling (DFT or MD simulations) can predict transition states to optimize reaction conditions for desired stereoisomers . Chiral HPLC or crystallization may resolve enantiomers, as seen in related bicyclic compounds .

Q. How can contradictory data between theoretical and experimental results be resolved?

  • Methodological Answer : Discrepancies in reactivity or stability often arise from solvation effects or unaccounted steric factors. For example, DFT-predicted activation energies for ring-opening reactions may conflict with experimental kinetic data. Cross-validation using variable-temperature NMR or X-ray crystallography (for solid-state structure elucidation) can reconcile these differences .

Q. What role does the bicyclo[3.1.0]hexane scaffold play in modulating biological activity?

  • Methodological Answer : The rigid bicyclic structure enhances metabolic stability and target binding affinity. Pharmacological studies on analogs (e.g., cyclacillin derivatives) show that substituent positioning on the scaffold influences antibacterial activity by altering interactions with enzyme active sites . Structure-activity relationship (SAR) studies using systematic substitutions (e.g., varying the acetic acid chain length) are recommended .

Methodological Tables

Key Reaction Step Conditions Reference
Boc Deprotection2N HCl in EtOAc, 15 hr, RT
HydrogenationPd/C (10%), H₂ (1 atm), MeOH, 30 min
Stereochemical ResolutionChiral HPLC (Chiralpak AD-H column)
Spectroscopic Data Key Peaks Reference
1H-NMR (Boc-protected amine)δ 1.4 ppm (t-Bu), δ 3.2 ppm (N-CH₂)
IR (Boc carbonyl)1695 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.